Unique 5-HT1A/5-HT2A pKi Profile vs. 5-Ethoxy Analog
The unsubstituted parent compound exhibits a specific and balanced serotonin receptor binding profile with a pKi of 5.00 at 5-HT1A and 7.81 at 5-HT2A [1]. This is a critical differentiation from a close analog, the 5-ethoxy derivative (D2AAK1_3), which was designed for improved D2 affinity but for which 5-HT receptor binding data is not reported, indicating a shift in pharmacological profile away from the balanced serotonergic engagement of the parent [2]. The quantified pKi values for the target compound provide a precise benchmark for serotonergic activity that is not available for many related analogs.
| Evidence Dimension | Affinity for Serotonin 5-HT1A and 5-HT2A Receptors |
|---|---|
| Target Compound Data | pKi 5.00 (5-HT1A); pKi 7.81 (5-HT2A) |
| Comparator Or Baseline | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) |
| Quantified Difference | Comparator 5-HT data not reported in primary study, indicating a functional shift away from the balanced serotonergic profile of the parent compound. |
| Conditions | In vitro radioligand binding assays at cloned human 5-HT1A and 5-HT2A receptors. |
Why This Matters
For projects targeting serotonergic pathways, this compound offers a defined, balanced 5-HT1A/2A profile that serves as a critical baseline, whereas analogs like D2AAK1_3 prioritize D2 affinity and lose this specific, quantified serotonergic fingerprint.
- [1] Kondej M, Stepnicki P, Kaczor AA. Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Molecules. 2018;23(9):2249. View Source
- [2] Kondej M, Wróbel TM, Silva AG, et al. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry. 2019;180:673-689. View Source
